![molecular formula C6H8F3N B12112525 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-3-azabicyclo[310]hexane is a unique bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form substituted pyrrolidines and piperidines.
Oxidation and Reduction:
Common Reagents and Conditions: Reagents such as n-BuLi, benzyl bromide, and various bases (e.g., LiOH, NaOH) are commonly used in these reactions.
Scientific Research Applications
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects is primarily through its interaction with molecular targets, facilitated by the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane can be compared to other bicyclic compounds such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes. These compounds share similar structural features but differ in their chemical properties and reactivity . The trifluoromethyl group in this compound provides unique advantages in terms of stability and reactivity, making it distinct from its counterparts.
Similar Compounds
Bicyclo[2.1.1]hexanes: Known for their use as bioisosteres of ortho-substituted benzene rings.
Bicyclo[1.1.1]pentanes: Recognized for their stability and use in medicinal chemistry.
Properties
Molecular Formula |
C6H8F3N |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-1-4(5)2-10-3-5/h4,10H,1-3H2 |
InChI Key |
APMFRUCEZGLPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


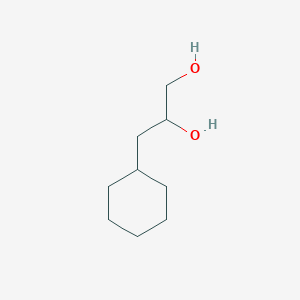
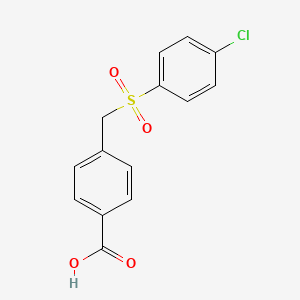
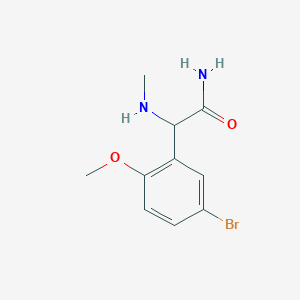
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)

![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
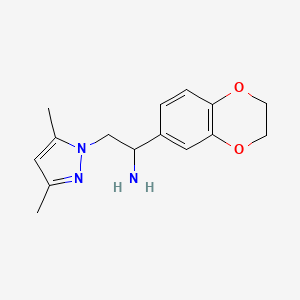

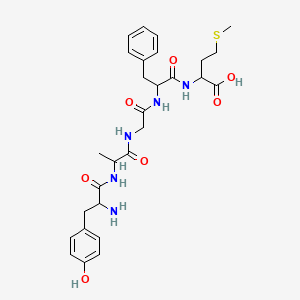
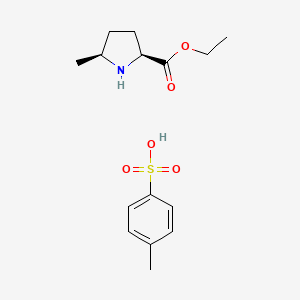
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
